molecular formula C16H15N3O2S2 B14474566 Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- CAS No. 66121-83-3

Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-

Cat. No.: B14474566
CAS No.: 66121-83-3
M. Wt: 345.4 g/mol
InChI Key: VLPSIAJKWCMGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-" (hereafter referred to as the target compound) is a benzenesulfonamide derivative featuring a thiazole ring substituted with a 4-methylphenyl group at the 4-position and an amino linkage to the sulfonamide-bearing benzene ring.

Properties

CAS No.

66121-83-3

Molecular Formula

C16H15N3O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

4-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C16H15N3O2S2/c1-11-2-4-12(5-3-11)15-10-22-16(19-15)18-13-6-8-14(9-7-13)23(17,20)21/h2-10H,1H3,(H,18,19)(H2,17,20,21)

InChI Key

VLPSIAJKWCMGRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- involves several steps. One common method includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . This reaction forms the thiazole ring, which is then coupled with the benzenesulfonamide moiety. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid.

Scientific Research Applications

Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- has several scientific research applications:

Mechanism of Action

The primary mechanism of action of benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- involves the inhibition of carbonic anhydrase enzymes. By binding to the active site of these enzymes, it prevents the conversion of carbon dioxide to bicarbonate, disrupting cellular pH regulation. This inhibition is particularly effective against carbonic anhydrase IX, which is overexpressed in hypoxic tumor cells, leading to reduced tumor growth and increased apoptosis .

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a benzenesulfonamide-thiazolyl scaffold with several analogs, differing primarily in substituents:

  • Phthalylsulfathiazole () : Contains an isoindolyl group instead of the 4-methylphenyl-thiazolyl moiety. This modification likely reduces hydrophobicity compared to the target compound.
  • 4-Amino-N-2-thiazolylbenzenesulfonamide (): Lacks the 4-methylphenyl group but includes a free amino group on the benzene ring, enhancing solubility via salt formation (e.g., monosodium hexahydrate).

Pharmacologically Relevant Analogs

  • Celecoxib (): A pyrazole-containing benzenesulfonamide (COX-2 inhibitor) with a trifluoromethyl group.
  • N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (): A nitrofuran-thiazolyl hybrid linked to urinary bladder carcinogenesis in rats. Though structurally distinct, this underscores the importance of substituent-driven toxicological profiling.

Physicochemical Properties

Melting Points and Stability

Solubility

  • Sodium salts of 4-amino-N-2-thiazolylbenzenesulfonamide show enhanced aqueous solubility, a critical factor for bioavailability. The target compound’s 4-methylphenyl group may reduce solubility compared to this analog.

Enzyme Inhibition

  • Celecoxib () demonstrates the therapeutic relevance of sulfonamides in targeting enzymes (COX-2). The target compound’s thiazolyl group may confer selectivity for other enzymes, though specific data are lacking.
  • Ro 61-8048 (), a kynurenine 3-monooxygenase (KMO) inhibitor, shares a nitro-substituted thiazolylbenzenesulfonamide structure.

Toxicity Considerations

  • N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide () causes bladder carcinomas in rats, emphasizing that nitro and furyl groups in thiazolyl sulfonamides require careful toxicological evaluation. The target compound’s 4-methylphenyl group may mitigate such risks, but this remains speculative.

Biological Activity

Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- (CAS No. 66121-83-3) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₆H₁₅N₃O₂S₂
  • Molecular Weight : 345.446 g/mol
  • Structural Characteristics : The compound features a sulfonamide group attached to a thiazole ring and an aromatic system, which are critical for its biological activity .

Anticancer Activity

Research indicates that benzenesulfonamide derivatives exhibit promising anticancer properties. For instance, certain thiazole-bearing benzenesulfonamides have been shown to inhibit key protein kinases such as EGFR and HER2, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cell lines .

Table 1: Summary of Anticancer Activity

Compound NameTarget KinasesMechanism of ActionIC50 (µM)
Compound AEGFRInhibition< 10
Compound BHER2Induced apoptosis< 15
Compound CVEGFR-2Cell cycle arrest< 5

Cardiovascular Effects

A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that specific derivatives could significantly lower perfusion pressure, suggesting a potential role in cardiovascular therapies .

Table 2: Cardiovascular Effects of Benzenesulfonamide Derivatives

Compound NameEffect on Perfusion PressureEffect on Coronary Resistance
4-(2-amino-ethyl)-benzenesulfonamideDecreasedDecreased
2-hydrazinocarbonyl-benzenesulfonamideNo significant changeIncreased

Anticonvulsant Activity

Thiazole-integrated benzenesulfonamides have also shown anticonvulsant properties. In various animal models, compounds containing thiazole moieties demonstrated significant activity against induced seizures, outperforming standard medications like ethosuximide .

Case Study: Anticonvulsant Efficacy

In a study involving multiple thiazole derivatives, one compound exhibited a median effective dose (ED50) significantly lower than that of ethosuximide, indicating its potential as a novel anticonvulsant agent.

The mechanisms underlying the biological activities of benzenesulfonamide derivatives are multifaceted:

  • Enzyme Inhibition : Many derivatives act as inhibitors of specific kinases involved in cancer progression.
  • Calcium Channel Interaction : Some studies suggest that these compounds may interact with calcium channels, influencing cardiovascular dynamics and potentially affecting blood pressure regulation .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells is linked to their structural features, particularly the presence of thiazole rings.

Q & A

Q. What are the established synthetic routes for 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]benzenesulfonamide, and what key reagents/conditions are required?

The compound is synthesized via multi-step reactions, including condensation of chloroacetyl chloride with substituted amines (e.g., 4-(4-methylphenyl)-2-aminothiazole) in dry DMF at room temperature, followed by cyclization with ammonium thiocyanate under reflux. Intermediate purification often involves column chromatography, and yields typically range from 70–85% . Critical reagents include sodium acetate for pH control and acetic acid as a solvent for cyclization.

Q. How is structural characterization of this benzenesulfonamide derivative validated?

Characterization relies on spectral techniques:

  • 1H NMR (DMSO-d6): Peaks at δ 2.26 (s, CH3), 7.1–8.5 (m, aromatic protons), and 10.4–10.6 (s, sulfonamide NH) confirm substituent integration .
  • IR : Bands at 3089 cm⁻¹ (N–H stretch) and 1332/1160 cm⁻¹ (S=O asymmetric/symmetric stretches) validate functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z = 645 for analogs) confirm molecular weight .

Q. What preliminary biological assays are used to screen this compound’s activity?

Initial screening involves enzyme inhibition assays (e.g., acetylcholinesterase, carbonic anhydrase I/II) using spectrophotometric methods. IC50 values are calculated via dose-response curves, with controls for false positives (e.g., Ellman’s reagent for cholinesterase activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory potency?

SAR strategies include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., nitro, halogen) on the benzenesulfonamide ring enhances enzyme binding via hydrophobic interactions .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target enzymes (e.g., carbonic anhydrase), guiding rational design .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy to refine substituent placement .

Q. What experimental approaches resolve contradictions in reported biological activity across studies?

Contradictions (e.g., varying IC50 values) may arise from assay conditions. Solutions include:

  • Standardizing protocols : Use identical enzyme sources (e.g., human recombinant vs. bovine-derived) and buffer systems (e.g., Tris-HCl pH 7.4 vs. phosphate buffers) .
  • Orthogonal assays : Validate inhibition via fluorescence quenching or Surface Plasmon Resonance (SPR) to confirm binding kinetics .
  • Purity verification : HPLC-MS (>95% purity) ensures activity is not skewed by impurities .

Q. How can computational modeling elucidate the mechanism of action for this compound?

  • Molecular dynamics simulations : GROMACS or AMBER models assess stability of enzyme-ligand complexes over 100 ns trajectories, identifying critical residues (e.g., Zn²⁺ coordination in carbonic anhydrase) .
  • Quantum mechanical calculations : Gaussian software evaluates electron density maps to optimize sulfonamide group orientation for hydrogen bonding .

Q. What strategies mitigate solubility challenges during in vivo studies?

  • Co-solvent systems : Use DMSO:PEG400 (1:4 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) on the sulfonamide moiety, which cleave in physiological conditions .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/BandsFunctional Group ConfirmedReference
1H NMR (DMSO-d6)δ 2.26 (s), δ 7.1–8.5 (m), δ 10.4–10.6 (s)CH3, aromatic protons, NH
IR3089 cm⁻¹, 1332/1160 cm⁻¹N–H stretch, S=O stretches

Q. Table 2. Enzyme Inhibition Assay Conditions

EnzymeSubstrateDetection MethodIC50 Range (µM)Reference
AcetylcholinesteraseAcetylthiocholineEllman’s reagent (412 nm)0.5–5.0
Carbonic Anhydrase I4-Nitrophenyl acetateSpectrophotometry (348 nm)10–50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.